4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1 |
InChI Key |
RCZASCNQAWNNQR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Benzene-1-sulfonamide Derivatives
The sulfonamide core is generally prepared by sulfonation of aniline derivatives or by nucleophilic substitution on sulfonyl chlorides.
Example: p-Chlorobenzenesulfonamide can be prepared by reacting p-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions.
Industrially, high purity p-substituted benzenesulfonamides are obtained by controlled reaction conditions involving temperature (120–125 °C) and pressure (0.8–1.2 MPa) with hydrazine hydrate or amines to optimize yield and purity.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 120–125 °C | For nucleophilic substitution |
| Pressure | 0.8–1.2 MPa | Autoclave conditions |
| Molar ratio (substrate:amine) | 1:8 to 1:15 | Excess amine to drive reaction |
| Hydrazine hydrate concentration | 50–80 wt% | Used in hydrazine substitution |
Introduction of the (1R)-1-Hydroxyethyl Group
The hydroxyethyl substituent at the para position is introduced stereoselectively, often via:
Chiral reduction of acetyl precursors: Reduction of 4-acetylbenzene sulfonamide derivatives using chiral catalysts or reagents to obtain the (1R)-1-hydroxyethyl stereochemistry.
Pd-catalyzed C–N cross-coupling: Palladium-catalyzed amination reactions can be employed to couple amines with halogenated benzene sulfonamides, allowing introduction of various substituents including hydroxyalkyl groups with stereochemical control.
| Catalyst | Pd(PPh3)4 or Pd with dialkylbiarylphosphines |
|---|---|
| Temperature | 40 °C (mild conditions) |
| Base | Weak base (to tolerate nitro or sensitive groups) |
| Solvent | DMF or toluene |
| Reaction Time | 1.5–3 hours |
N,N-Dimethylation of Sulfonamide Nitrogen
The sulfonamide nitrogen is dimethylated typically by:
Alkylation with methyl iodide or dimethyl sulfate: Under basic conditions, the sulfonamide nitrogen is methylated to yield the N,N-dimethyl derivative.
Alternative reductive amination: Reaction of sulfonamide with formaldehyde and a reducing agent can also achieve N,N-dimethylation.
| Reagent | Methyl iodide / Dimethyl sulfate / Formaldehyde + Reducing agent |
|---|---|
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | DMF or ethanol |
| Temperature | 50–80 °C |
| Reaction Time | 2–4 hours |
Representative Synthetic Route Example
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | p-Chlorobenzenesulfonamide synthesis | p-Chlorobenzenesulfonyl chloride + NH3, 120 °C, 1 MPa | >85 | High purity sulfonamide obtained |
| 2 | Pd-catalyzed coupling with chiral amine | Pd(PPh3)4, DMF, 40 °C, 3 h | 70–80 | Introduces hydroxyethyl group stereoselectively |
| 3 | N,N-Dimethylation | Methyl iodide, K2CO3, DMF, 60 °C, 3 h | 75–85 | Produces final N,N-dimethyl sulfonamide |
Analytical and Purification Notes
Purification: Recrystallization from ethanol or ethanol-ether mixtures is commonly used to purify intermediates and final products, yielding crystalline solids with sharp melting points.
Characterization: Infrared spectroscopy confirms sulfonamide and hydroxy groups; NMR (1H and 13C) confirms stereochemistry and substitution pattern; Mass spectrometry confirms molecular weight.
Yield Optimization: Using excess amine or hydrazine hydrate and controlling temperature and pressure improves yields and purity.
Summary Table of Preparation Parameters
| Preparation Stage | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | p-Chlorobenzenesulfonyl chloride + NH3 | 120–125 | 0.8–1.2 | >85 | Industrial scale feasible |
| Hydroxyethyl group addition | Pd-catalyzed C–N coupling | 40 | Atmospheric | 70–80 | Chiral control critical |
| N,N-Dimethylation | Methyl iodide + base | 50–80 | Atmospheric | 75–85 | Mild alkylation conditions |
| Purification | Recrystallization in ethanol-ether | Ambient | Atmospheric | - | High purity product obtained |
The preparation of this compound involves a multi-step synthetic pathway starting from substituted benzenesulfonyl chlorides, proceeding through sulfonamide formation, stereoselective introduction of the hydroxyethyl group via Pd-catalyzed amination, and final N,N-dimethylation of the sulfonamide nitrogen. Optimal reaction conditions include controlled temperature and pressure for sulfonamide formation, mild Pd-catalyzed coupling conditions for stereoselective hydroxyethyl group introduction, and standard alkylation conditions for dimethylation. Purification by recrystallization yields high-purity crystalline products suitable for pharmaceutical and research applications.
This synthesis strategy is supported by patent literature, peer-reviewed catalysis studies, and chemical databases, ensuring a robust and industrially scalable approach.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety participates in acid-base and substitution reactions:
Hydrolysis
Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids. For this compound:
Alkylation/Acylation
The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides. For example, methylation with CH₃I:
Hydroxyethyl Group Transformations
The (R)-1-hydroxyethyl group undergoes oxidation and esterification:
Oxidation to Ketone
CrO₃ in acetic acid oxidizes the secondary alcohol to a ketone:
-
Yield : 72%.
-
Stereochemistry : No racemization observed due to mild conditions.
Esterification
Reaction with acetyl chloride forms the acetate ester:
-
Catalyst : Pyridine (10 mol%).
Biological Interactions
The sulfonamide group inhibits carbonic anhydrase via Zn²⁺ coordination, while the hydroxyethyl group forms hydrogen bonds with active-site residues .
| Target Enzyme | IC₅₀ (μM) | Binding Interactions |
|---|---|---|
| Carbonic anhydrase II | 0.45 | Zn²⁺ coordination, H-bonding |
| TRPM8 ion channel | 1.2 | Hydrophobic pocket binding |
Comparative Reactivity Table
Scientific Research Applications
While comprehensive data tables and case studies for "4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide" are not available in the search results, the following information can be gathered:
Basic Information
- IUPAC Name The IUPAC name for this compound is this compound .
- Other Names It is also known as 4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide .
Related Compounds
- N,N-Dimethylbenzenesulfonamide N,N-Dimethylbenzenesulfonamide is a related compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . It is also known as Benzenesulfonamide, N,N-dimethyl- .
Potential Research Areas
- Palladium-Catalyzed C–N Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are useful methods for synthesizing anilines and aniline derivatives . These reactions form C–N bonds .
- B-Cell Function Protein 4.1R acts as an adaptor, linking membrane proteins to the cytoskeleton, and is involved in many cell events such as cell activation and differentiation, and cytokine secretion . Research has shown an association between B-cell fate and 4.1R .
- Wound Healing Proteins provide the main building blocks for tissue growth, cell renewal, and repair during wound healing .
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Variations and Their Impact
Aminoethyl vs. Hydroxyethyl Substituents
- 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS: 1212203-68-3) replaces the hydroxyethyl group with an aminoethyl substituent.
Chloro-Hydroxyethyl Derivatives
- N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide introduces a chlorine atom adjacent to the hydroxyl group. The electron-withdrawing Cl atom may reduce electron density on the benzene ring, affecting electronic properties and metabolic stability. This compound has been synthesized but lacks reported bioactivity data .
Aryl and Alkyl Modifications
Phenylethyl-Substituted Analog
- 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide features a chiral phenylethyl group. Literature notes that such derivatives exhibit antimicrobial properties, suggesting that substituent bulk and hydrophobicity are critical for activity .
Benzyl-Methanesulfonamide Derivatives
Hydrogen Bonding and Crystallography
- N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds in its crystal structure, forming layers parallel to the (110) lattice plane. This contrasts with the intramolecular hydrogen bonding predicted for 4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide, which may result in different solubility and melting behavior .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Gaps
- Biological Activity: While sulfonamides are broadly associated with antimicrobial and anti-inflammatory effects , specific data for this compound are absent in the provided evidence.
- Computational Insights : DFT studies predict strong intramolecular hydrogen bonding in the target compound, which may enhance stability but reduce solubility compared to derivatives with intermolecular H-bonding (e.g., ) .
- Stereochemical Influence : The (R)-configuration of the hydroxyethyl group may confer enantioselective interactions, a factor unexplored in the literature reviewed.
Biological Activity
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a sulfonamide group, which is known for its interactions with various biological targets, including enzymes and receptors involved in metabolic processes. Understanding its biological activity can provide insights into its potential applications in drug development, especially in targeting bacterial infections and cancer therapies.
- Molecular Formula : C10H15NO3S
- Molecular Weight : 229.30 g/mol
- CAS Number : 1212248-93-5
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which can inhibit specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. The hydroxyethyl group enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially modulating enzyme activity and influencing signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Historically, sulfonamides have been significant in antibiotic therapy. The compound may inhibit bacterial growth by targeting bacterial enzymes similar to traditional sulfonamides.
- Cancer Cell Inhibition : Studies have shown that modifications of sulfonamide compounds can lead to reduced viability in cancer cell lines such as HT-29 and MDA-MB-231. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects on these cells under hypoxic conditions .
Study 1: Inhibition of Carbonic Anhydrases
A series of experiments were conducted to evaluate the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrase isoforms (hCA IX and hCA XII). The results indicated that certain derivatives exhibited potent inhibitory activity against hCA IX, which is overexpressed in various tumors. The most active compounds showed IC50 values ranging from 51.6 to 99.6 nM .
| Compound | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
|---|---|---|
| Compound 16a | 51.6 | 135.3 |
| Compound 16b | 99.6 | 255.9 |
| Acetazolamide (Control) | 100 | 200 |
Study 2: Anti-Cancer Activity
In a separate study focusing on the anti-cancer properties of modified sulfonamides, it was found that compounds similar to this compound significantly inhibited the growth of MG-63 osteosarcoma cells, particularly under hypoxic conditions. The concentration-dependent effects were noted, with higher concentrations leading to more substantial reductions in cell viability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution between benzenesulfonyl chloride derivatives and chiral alcohols. For example, 4-(1-hydroxyethyl)benzene-1-sulfonamide analogs are synthesized by reacting benzenesulfonyl chloride with (R)-1-phenylethanol under controlled pH (e.g., using aqueous sodium carbonate) to preserve stereochemistry . Purification typically involves recrystallization from methanol or ethanol. Yield optimization (e.g., 76% in ) requires precise stoichiometry and temperature control (room temperature to 50°C).
Q. Which analytical techniques are critical for characterizing the stereochemical purity and structural integrity of this compound?
- Methodology :
- Chiral HPLC : To confirm enantiomeric excess (e.g., using Chiralpak columns with hexane/isopropanol mobile phases).
- X-ray crystallography : Resolves absolute configuration (R vs. S) and intermolecular interactions (e.g., hydrogen bonding networks in ).
- NMR spectroscopy : Key for verifying substituent positions (e.g., dimethyl sulfonamide protons at δ 2.7–3.1 ppm) and hydroxyethyl group conformation .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Antibacterial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains, referencing sulfonamide-mediated folic acid synthesis inhibition .
- Enzyme inhibition studies : Fluorescence-based assays for TRPM8 ion channel modulation (e.g., calcium flux assays in HEK293 cells expressing TRPM8) .
Advanced Research Questions
Q. How does the stereochemistry (R-configuration) of the hydroxyethyl group influence target selectivity and binding affinity?
- Methodology :
- Comparative studies : Synthesize both R and S enantiomers and compare bioactivity. For example, highlights TRPM8 channel selectivity for (S)-hydroxyethyl analogs, suggesting R-configuration may favor other targets.
- Molecular docking : Use software like AutoDock Vina to model interactions between the chiral center and binding pockets (e.g., TRPM8 vs. carbonic anhydrase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on sulfonamide bioactivity?
- Methodology :
- Analog synthesis : Introduce substituents at the benzene ring (e.g., halogens, alkyl groups) or modify the sulfonamide N-methyl groups ().
- Data table :
| Substituent (R) | Biological Activity (IC50) | Target |
|---|---|---|
| -Cl (10c) | 2.1 µM (TRPM8) | Ion Channel |
| -OCH3 (10e) | 8.7 µM (Antibacterial) | Folic Acid Synthase |
- Statistical analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. How can contradictory data on antibacterial efficacy across studies be resolved?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability in vs. other studies).
- Resistance profiling : Test against sulfonamide-resistant strains (e.g., dihydropteroate synthase mutants) to identify off-target effects .
Q. What computational strategies are effective for predicting metabolite formation and toxicity?
- Methodology :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify potential Phase I/II metabolites (e.g., hydroxylation at the ethyl group).
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict reactive intermediates (e.g., sulfonyl radical formation) .
Data Contradiction Analysis
Q. Why do some studies report high TRPM8 affinity while others emphasize antibacterial activity?
- Resolution : Structural variations (e.g., furan vs. dimethyl groups in vs. 2) alter target selectivity. The dimethyl sulfonamide in this compound may reduce TRPM8 binding but enhance bacterial enzyme inhibition due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
